7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-10-nitrobicyclo[441]undeca-1,3,5,7,9-pentaene is a chemical compound with a unique bicyclic structure It is part of the bicyclo[44
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps. One common method starts with the Birch reduction of naphthalene to isotetralin, followed by the addition of dichlorocarbene to form a transannular cyclopropane ring. This is then followed by further reduction to remove the chloride substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis and scale-up processes would apply.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-10-nitrobicyclo[44
Chemistry: It can be used as a building block for more complex molecules and as a reagent in various organic synthesis reactions.
Biology: Its unique structure may allow it to interact with biological molecules in interesting ways, making it a candidate for drug discovery and development.
Industry: It could be used in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets through its unique bicyclic structure. This interaction can affect various molecular pathways, depending on the specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound shares the same bicyclic structure but lacks the methoxy and nitro groups.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound has an oxygen atom in place of one of the carbon atoms in the bicyclic structure.
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: This compound has a different bicyclic structure but shares some chemical properties.
Uniqueness
The presence of the methoxy and nitro groups in 7-Methoxy-10-nitrobicyclo[441]undeca-1,3,5,7,9-pentaene makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
90730-48-6 |
---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-methoxy-5-nitrobicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H11NO3/c1-16-12-7-6-11(13(14)15)9-4-2-3-5-10(12)8-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
IEDRGGZWNLNTIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C1C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.